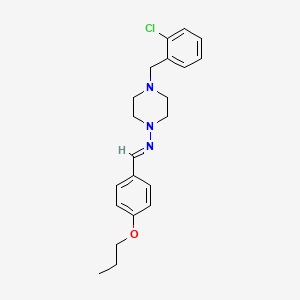

4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Description

Properties

IUPAC Name |

(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O/c1-2-15-26-20-9-7-18(8-10-20)16-23-25-13-11-24(12-14-25)17-19-5-3-4-6-21(19)22/h3-10,16H,2,11-15,17H2,1H3/b23-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABJQOUJVPTSCX-XQNSMLJCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.90 g/mol. The compound features a piperazine ring, a chlorobenzyl group, and a propoxybenzylidene moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions and purification processes. The control of reaction conditions is crucial for optimizing yield and purity.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including liver (HUH7, HEPG2) and breast (MCF7) cancer cells. The compound demonstrated notable cytotoxic effects, inhibiting cell growth significantly compared to control groups.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that it may interact with DNA and inhibit key enzymes involved in cell proliferation and survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the tube dilution technique, demonstrating effectiveness comparable to standard antimicrobial agents like ciprofloxacin.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines showed that the compound significantly inhibited cell growth over time, suggesting long-term stability and effectiveness in targeting cancer cells .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited substantial antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its potential as a therapeutic agent in infectious diseases .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

4-(2-Chlorobenzyl)-N-[(5-Methyl-2-Thienyl)Methylene]-1-Piperazinamine

- Molecular Formula : C₁₇H₂₀ClN₃S

- Average Mass : 333.878 g/mol

- CAS No.: 315213-53-7

- Key Differences :

4-(4-Chlorobenzyl)-N-[(E)-(5-Methyl-2-Thienyl)Methylene]-1-Piperazinamine

- Molecular Formula : C₁₇H₂₀ClN₃S

- Average Mass : 333.878 g/mol

- Key Differences: Chlorine at the 4-position of the benzyl group instead of the 2-position.

N-[3-(Benzyloxy)Benzylidene]-4-(2-Chlorobenzyl)Piperazin-1-Amine

Structural and Physicochemical Comparison Table

Electronic and Steric Effects

- 4-Chlorobenzyl () allows planar alignment with the piperazine core, enhancing π-π stacking .

- Heterocyclic Substituents :

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine?

- Methodology : The compound is synthesized via a condensation reaction between 4-propoxybenzaldehyde and 4-(2-chlorobenzyl)piperazine under mild acidic conditions (e.g., glacial acetic acid in ethanol or methanol). Reflux for 2–4 hours ensures complete imine bond formation. Purification involves precipitation in ice-cold water followed by recrystallization (ethanol) or column chromatography (normal phase, 10% methanol/ammonium hydroxide) .

- Key Considerations : Monitor reaction progress via TLC; optimize solvent polarity for crystallization to enhance yield (typically 70–85%).

Q. How is the structural integrity of this compound verified post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR : Analyze proton environments (e.g., imine proton at δ 8.2–8.5 ppm, aromatic protons in chlorobenzyl/propoxybenzyl groups).

- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~422.3 g/mol).

- Elemental Analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values .

- Advanced Tip : Compare experimental IR spectra with computational simulations (e.g., DFT) to verify bond vibrations.

Q. What preliminary biological assays are recommended to screen its activity?

- Methodology : Conduct in vitro assays targeting receptors or enzymes structurally related to piperazine derivatives:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Kinase Inhibition : Fluorescence-based assays (e.g., tyrosine kinases) .

- Data Interpretation : Use positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodology :

- Substituent Variation : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor affinity .

- Imine Modifications : Test Schiff base stability by substituting propoxybenzylidene with heteroaromatic aldehydes (e.g., pyridine-4-carboxaldehyde) .

- Data Analysis : Corrogate activity trends using multivariate regression models (e.g., QSAR).

Q. What strategies improve its pharmacokinetic properties, such as solubility or metabolic stability?

- Methodology :

- Salt Formation : React with HCl or maleic acid to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the piperazine nitrogen .

- Metabolic Profiling : Use liver microsome assays (human/rat) to identify oxidation hotspots (e.g., CYP3A4-mediated degradation) .

Q. How can contradictory bioactivity data across studies be resolved?

- Case Example : Discrepancies in antimicrobial MIC values may arise from strain-specific resistance or assay conditions (e.g., broth pH, inoculum size).

- Resolution : Standardize protocols (CLSI guidelines) and validate results across multiple labs. Cross-reference with structural analogs (e.g., 4-(4-chlorobenzyl) derivatives) to identify substituent-dependent trends .

Q. Can metal complexation enhance its pharmacological activity?

- Methodology : Synthesize transition metal complexes (e.g., Cu²⁺, Zn²⁺) via coordination with the imine nitrogen and piperazine lone pairs. Characterize using X-ray crystallography and assess enhanced antimicrobial or anticancer activity .

- Key Finding : Cu(II) complexes of analogous piperazines show 3–5x lower MIC values than parent ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.